1-Octanesulfonic acid
CAS No.: 3944-72-7
Cat. No.: VC1606744
Molecular Formula: C8H18O3S
Molecular Weight: 194.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3944-72-7 |
---|---|
Molecular Formula | C8H18O3S |
Molecular Weight | 194.29 g/mol |
IUPAC Name | octane-1-sulfonic acid |
Standard InChI | InChI=1S/C8H18O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H,9,10,11) |
Standard InChI Key | WLGDAKIJYPIYLR-UHFFFAOYSA-N |
SMILES | CCCCCCCCS(=O)(=O)O |
Canonical SMILES | CCCCCCCCS(=O)(=O)O |
Introduction
Chemical Identity and Structure
1-Octanesulfonic acid belongs to the family of alkanesulfonic acids, characterized by a linear alkyl chain attached to a sulfonic acid group. Its structure consists of an eight-carbon alkyl chain with a sulfonic acid moiety at the terminal position.
Property | Value |
---|---|
Chemical Formula | C₈H₁₈O₃S |
Molecular Weight | 194.29 g/mol |
CAS Registry Number | 3944-72-7 |
IUPAC Name | Octane-1-sulfonic acid |
Traditional Name | 1-Octanesulfonic acid |
SMILES Notation | CCCCCCCCS(O)(=O)=O |
InChI | InChI=1S/C8H18O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H,9,10,11) |
InChI Key | WLGDAKIJYPIYLR-UHFFFAOYSA-N |
The molecular structure features a linear octyl chain (C₈H₁₇-) linked to a sulfonic acid group (-SO₃H), providing both hydrophobic and hydrophilic characteristics that contribute to its utility as an ion-pairing agent .
Physical and Chemical Properties
The physical and chemical properties of 1-octanesulfonic acid determine its behavior in various applications and influence its handling requirements.
Physical Properties
While comprehensive data on the free acid form is limited, information on its sodium salt provides valuable insights:
Property | 1-Octanesulfonic Acid | Sodium Salt Form |
---|---|---|
Physical State | Not specified | Crystalline powder |
Color | Not specified | White |
Melting Point | Not available | >300°C |
Boiling Point | Not available | Not available |
Solubility in Water | Not available | Freely soluble |
Solubility in Methanol | Not available | 4 g/L |
pH (aqueous solution) | Acidic | 5.5-7.5 |
Chemical Properties
1-Octanesulfonic acid exhibits typical properties of alkanesulfonic acids:
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Strong acid character (stronger than carboxylic acids)
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Forms water-soluble salts with alkali metals
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Acts as an anionic surfactant
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Demonstrates excellent ion-pairing capabilities with positively charged analytes
The combination of these properties makes 1-octanesulfonic acid particularly valuable in chromatographic applications where interactions with basic compounds are desired .
Preparation Methods
Several methods exist for the synthesis of 1-octanesulfonic acid and its salts. One well-documented approach for preparing the sodium salt involves:
Sulfonation Reaction Method
This method utilizes the reaction between sodium sulfite and bromooctane, catalyzed by tetrapropylammonium bromide:
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Reaction Setup: Combining anhydrous sodium sulfite, water, bromooctane, and tetrapropylammonium bromide in a reaction vessel equipped with cooling and reflux apparatus .
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Reaction Conditions: The mixture is refluxed for 16-24 hours until the reaction solution becomes clear without stratification .
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Purification Process:
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Final Processing: Drying in a vacuum oven at 80°C for 2-4 hours
This method reportedly yields 61-66% of the sodium salt with a purity of ≥99.6% .
Applications and Uses
1-Octanesulfonic acid and its sodium salt find applications across various scientific and industrial domains.
Analytical Chemistry Applications
In chromatographic applications, 1-octanesulfonic acid functions as an ion-pairing agent that interacts with positively charged analytes, increasing their retention on reversed-phase columns and improving separation efficiency .
Its effectiveness in these applications stems from its surfactant properties and ability to modify surface interactions.
Derivatives: Sodium Salt and Hydrated Forms
The most commonly used derivatives of 1-octanesulfonic acid are its sodium salt (anhydrous and monohydrate forms).
Sodium 1-Octanesulfonate (Anhydrous)
Property | Value |
---|---|
Chemical Formula | C₈H₁₇NaO₃S |
Molecular Weight | 216.27 g/mol |
CAS Number | 5324-84-5 |
Physical Form | White crystalline powder |
Purity (Commercial) | ≥98% |
Primary Use | HPLC ion-pairing agent |
Sodium 1-Octanesulfonate Monohydrate
Property | Value |
---|---|
Chemical Formula | C₈H₁₇NaO₃S·H₂O |
Molecular Weight | 234.29 g/mol |
CAS Number | 207596-29-0 |
Physical Form | White fine powder |
Applications | Similar to anhydrous form, with standardized water content |
The sodium salt forms are generally preferred in analytical applications due to their improved stability, solubility, and ease of handling compared to the free acid .
Year | Production Range (lb) |
---|---|
2016 | 1,000,000 - <10,000,000 |
2017 | 1,000,000 - <10,000,000 |
2018 | 1,000,000 - <10,000,000 |
2019 | 1,000,000 - <10,000,000 |
This consistent production volume demonstrates the steady demand for the compound across multiple industries .
Manufacturing Sectors
The primary industrial sectors involved in the production or utilization of 1-octanesulfonic acid include:
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Soap, Cleaning Compound, and Toilet Preparation Manufacturing
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Food, beverage, and tobacco product manufacturing
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Wholesale and Retail Trade
Hazard Category | Classification |
---|---|
Signal Word | Warning |
Skin Effects | Category 2 (Causes skin irritation) |
Eye Effects | Category 2 (Causes serious eye irritation) |
Carcinogenicity | Not listed by IARC, NTP, ACGIH, or OSHA |
Recommended Protective Measures
When handling 1-octanesulfonic acid or its salts, the following protective equipment is recommended:
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Eye protection (eyeshields or faceshields)
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Appropriate gloves
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Respiratory protection (full-face particle respirator when necessary)
Research Applications and Recent Developments
Recent research has expanded the applications of 1-octanesulfonic acid beyond traditional uses.
Biomedical Applications
Researchers have utilized 1-octanesulfonic acid in:
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Development of controlled-release nanocarrier formulations for peptide antibiotics through hydrophobic ion pairing
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Investigation of collagen cross-links using isocratic ion-pair reversed-phase liquid chromatography
Analytical Method Development
Innovations in analytical methods featuring 1-octanesulfonic acid include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume